Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring attached to a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate typically involves several steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized using various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Esterification: The final step involves the esterification of the piperidine ring with methyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial reagents and conditions include the use of catalytic hydrogenation for the piperidine ring formation and high-pressure reactors for chlorination steps .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Major Products
Substitution: Products include various substituted pyrimidines.
Oxidation: Products include piperidones.
Reduction: Products include reduced piperidines.
Scientific Research Applications
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic effects, including antitubercular and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A related compound used in similar applications.
6-Chloropyrimidine derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.
Uniqueness
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate is unique due to its specific combination of a chloropyrimidine ring and a piperidine carboxylate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate is a compound of increasing interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a chloropyrimidine moiety and a piperidine ring, making it suitable for various biological applications. The compound is primarily investigated for its roles in enzyme inhibition and receptor modulation, with implications in cancer therapy and other medical fields.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chloropyrimidine ring can interact with nucleophilic sites on enzymes, potentially modulating their activity. This interaction is crucial for its role as an enzyme inhibitor.
- Receptor Modulation : The piperidine component may enhance binding affinity to various receptors, which can lead to significant pharmacological effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound provides insights into optimizing its biological activity:
Substituent | Effect on Activity | Reference |
---|---|---|
Chlorine at 6-position | Enhances binding affinity | |
Piperidine ring | Increases specificity for targets | |
Carboxylate ester | Influences solubility and bioavailability |
Research indicates that modifications to the chloropyrimidine and piperidine components can significantly affect the compound's potency and selectivity against various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against different cancer cell lines, including those resistant to conventional therapies. For instance, it exhibited significant inhibition of cell proliferation in hypopharyngeal tumor cells .
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis through pathways associated with mitochondrial dysfunction, evidenced by increased cytochrome C levels in treated cells .
Antitubercular Effects
The compound is also being explored for its antitubercular properties. Preliminary data suggest that it may inhibit the growth of Mycobacterium tuberculosis through specific enzymatic pathways, although further studies are needed to confirm these effects in vivo .
Case Studies
- Cancer Cell Line Studies : A study reported that this compound showed a GI50 value significantly lower than standard chemotherapeutics, indicating superior efficacy in certain cancer models .
- Enzyme Inhibition Assays : In experiments assessing COX enzyme inhibition, derivatives of this compound demonstrated comparable or enhanced activity relative to established inhibitors like celecoxib, suggesting its potential as a therapeutic agent in inflammatory diseases .
Properties
IUPAC Name |
methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-11(16)8-2-4-15(5-3-8)10-6-9(12)13-7-14-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBBQDKAWLYQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624602 | |
Record name | Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-88-9 | |
Record name | Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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